molecular formula C15H15N3O B5792800 5,6-dimethyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol

5,6-dimethyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No. B5792800
M. Wt: 253.30 g/mol
InChI Key: SXTCFIXCDIIDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. This compound is a pyrazolopyrimidine derivative that has a unique structure and properties, making it a promising candidate for developing new drugs and therapies.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol is not fully understood, but it is believed to act through various pathways, including inhibition of specific enzymes and receptors, modulation of gene expression, and regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 5,6-dimethyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol. These studies have shown that this compound has anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to modulate various cellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5,6-dimethyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol in lab experiments is its unique structure and properties, which make it a promising candidate for developing new drugs and therapies. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on 5,6-dimethyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol. Some of these directions include:
1. Further investigation of the mechanism of action of this compound and its potential targets in various cellular pathways.
2. Development of new synthetic methods for producing this compound and its derivatives.
3. Investigation of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurological disorders.
4. Development of new drug delivery methods to improve the solubility and bioavailability of this compound.
5. Investigation of the potential side effects and toxicity of this compound in preclinical and clinical studies.
In conclusion, 5,6-dimethyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol is a promising compound that has shown potential in various scientific research applications, including drug discovery, medicinal chemistry, and pharmacology. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 5,6-dimethyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol involves several steps, including the reaction of 2-methylphenyl hydrazine with 2-bromoacetophenone to obtain 2-(2-methylphenyl)-2-oxoethyl hydrazine. This intermediate is then reacted with 5,6-dimethylpyrazine-2,3-dicarboxylic acid anhydride to obtain the final product.

Scientific Research Applications

The unique structure and properties of 5,6-dimethyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol make it a promising candidate for various scientific research applications, including drug discovery, medicinal chemistry, and pharmacology. This compound has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

5,6-dimethyl-2-(2-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-9-6-4-5-7-12(9)13-8-14-16-11(3)10(2)15(19)18(14)17-13/h4-8,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTCFIXCDIIDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC3=NC(=C(C(=O)N3N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643219
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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